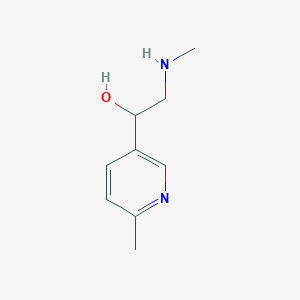
2-(Methylamino)-1-(6-methylpyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-1-(6-methylpyridin-3-yl)ethan-1-ol is an organic compound with a complex structure that includes a methylamino group and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(6-methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield.
化学反応の分析
Types of Reactions
2-(Methylamino)-1-(6-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more simplified structures.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-(Methylamino)-1-(6-methylpyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
作用機序
The mechanism by which 2-(Methylamino)-1-(6-methylpyridin-3-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2-(Methylamino)-1-(3-pyridinyl)ethan-1-ol
- 2-(Methylamino)-1-(4-methylpyridin-3-yl)ethan-1-ol
- 2-(Methylamino)-1-(5-methylpyridin-3-yl)ethan-1-ol
Uniqueness
What sets 2-(Methylamino)-1-(6-methylpyridin-3-yl)ethan-1-ol apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in various research and industrial applications.
生物活性
2-(Methylamino)-1-(6-methylpyridin-3-yl)ethan-1-ol, also known as (2R)-2-(methylamino)-2-(6-methylpyridin-3-yl)ethan-1-ol, is an organic compound with a molecular formula of C9H14N2O and a molecular weight of approximately 166.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The unique structure of this compound includes a methylamino group and a 6-methylpyridine moiety, which may contribute to its biological activity. The compound's synthesis typically involves the reaction of 6-methylpyridin-3-carbaldehyde with methylamine, followed by purification processes to achieve high purity and yield.
Antimicrobial Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 0.039 | C. albicans |
Neurotransmitter Modulation
Preliminary data suggest that this compound may modulate the activity of certain neurotransmitter receptors, potentially influencing neurological pathways. This modulation could have implications for therapeutic applications in treating neurological disorders, although comprehensive pharmacological profiling is necessary to confirm these interactions.
Case Studies
A study focusing on the biological activities of various alkaloids highlighted the potential for compounds similar to this compound to exhibit both antibacterial and antifungal properties. The research utilized assays such as DPPH radical scavenging and enzyme inhibition tests, demonstrating that certain derivatives possess significant antioxidant capabilities alongside their antimicrobial effects .
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-(methylamino)-1-(6-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H14N2O/c1-7-3-4-8(5-11-7)9(12)6-10-2/h3-5,9-10,12H,6H2,1-2H3 |
InChIキー |
WEMUQQGOJZZDEH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C(CNC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















